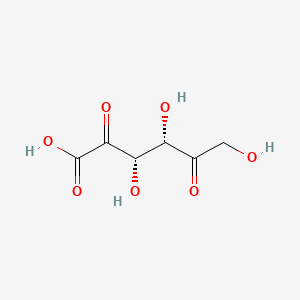
2,5-didehydro-D-gluconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-didehydro-D-gluconic acid is a diketoaldonic acid. It has a role as an Escherichia coli metabolite. It derives from a D-gluconic acid. It is a conjugate acid of a 2,5-didehydro-D-gluconate.
Wissenschaftliche Forschungsanwendungen
Enhanced Production of 2-Keto-D-Gluconic Acid Research shows that 2-Keto-D-Gluconic Acid (2KGA), a chemical intermediate used in various industries, can be effectively produced by overexpressing the ga2dh gene in Gluconobacter oxydans. This process enhances the conversion of glucose and gluconic acid to 2KGA, achieving high productivities and yields, which could have significant implications for its industrial production (Li et al., 2016).
Mutant Strains for Improved 5-Keto-D-Gluconic Acid Production A Gluconobacter oxydans mutant strain, with the inactivation of the membrane-bound gluconate-2-dehydrogenase complex, shows promise in converting glucose almost entirely to 5-Keto-D-Gluconic Acid (5-KGA). This approach could lead to more efficient industrial production of 5-KGA, a precursor to l-(+)-tartaric acid (Elfari et al., 2005).
Substrate Selectivity and Multienzyme System for 2,5-Diketo-D-Gluconic Acid Production Gluconobacter oxydans is identified as favoring gluconic acid as a substrate for producing 2,5-Diketo-D-Gluconic Acid (2,5-DKG), which is a critical step in synthesizing 2-Keto-L-Gulonic Acid, a direct precursor of L-Ascorbic Acid. This research highlights a multienzyme system approach that improves the efficiency of this conversion process (Ji & Gao, 2001).
Quantitative Analysis Techniques The development of high-performance liquid chromatography for analyzing various gluconic acids, including 2,5-Diketo-D-Gluconic Acid, provides a valuable tool for researchers and industries to accurately measure these compounds in biological fluids, aiding in more precise and efficient production processes (Blake et al., 1984).
Improving 2,5-Diketo-D-Gluconate Production Efficiency A study focused on enhancing the production of 2,5-Diketo-D-Gluconic Acid (2,5-DKG) by addressing issues like non-enzymatic browning. The research successfully increased the yield of 2,5-DKG significantly, which could be crucial in streamlining the process of converting D-Glucose to 2-Keto-L-Gulonic Acid (2-KLG) (Li et al., 2022).
Eigenschaften
CAS-Nummer |
2595-33-7 |
|---|---|
Produktname |
2,5-didehydro-D-gluconic acid |
Molekularformel |
C6H8O7 |
Molekulargewicht |
192.12 g/mol |
IUPAC-Name |
(3S,4S)-3,4,6-trihydroxy-2,5-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-4,7,9-10H,1H2,(H,12,13)/t3-,4+/m1/s1 |
InChI-Schlüssel |
RXMWXENJQAINCC-DMTCNVIQSA-N |
Isomerische SMILES |
C(C(=O)[C@H]([C@@H](C(=O)C(=O)O)O)O)O |
SMILES |
C(C(=O)C(C(C(=O)C(=O)O)O)O)O |
Kanonische SMILES |
C(C(=O)C(C(C(=O)C(=O)O)O)O)O |
Andere CAS-Nummern |
2595-33-7 |
Synonyme |
2,5-diketogluconic acid 2,5-diketogluconic acid, calcium salt 2,5-diketogluconic acid, calcium salt, (threo)-isomer D-threo-2,5-hexodiulosonic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)

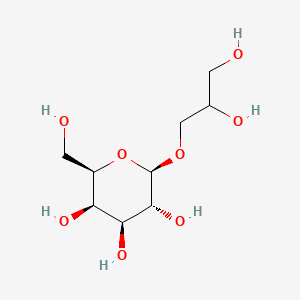
![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)

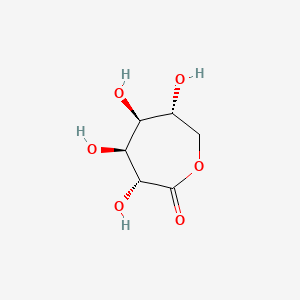
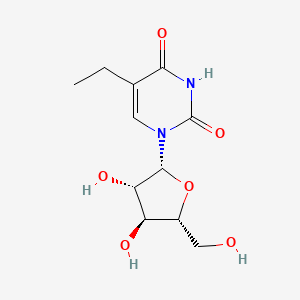

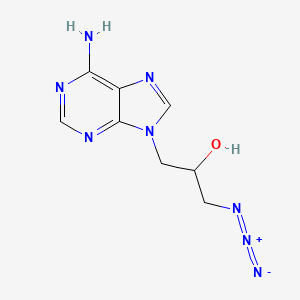
![7-(Aminomethyl)-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7,15-diol](/img/structure/B1212103.png)

